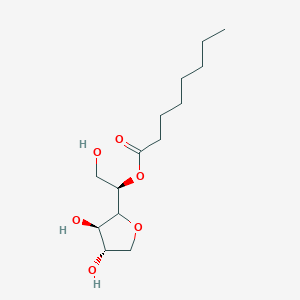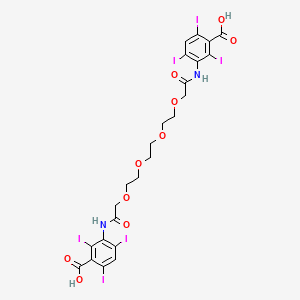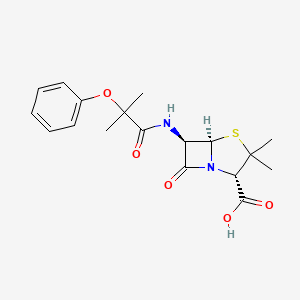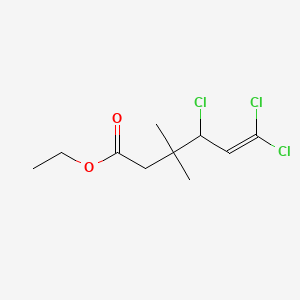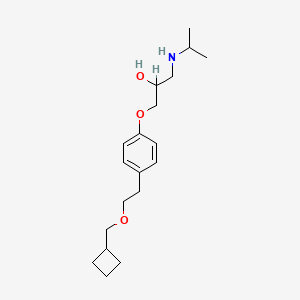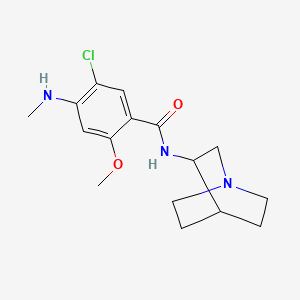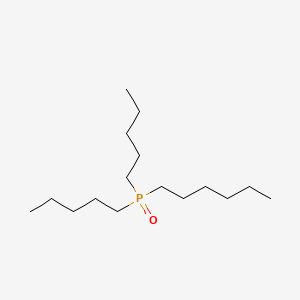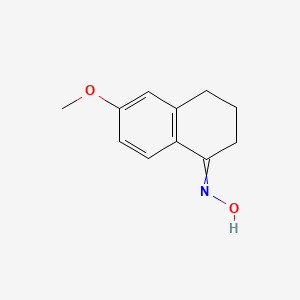
6-Metoxi-1-tetralona oxima
Descripción general
Descripción
6-Methoxy-1-tetralone oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tetralone, which is a bicyclic organic compound that is widely used in the synthesis of various drugs and natural products.
Aplicaciones Científicas De Investigación
Reactivadores de la acetilcolinesterasa
Los compuestos oxima, incluida la “6-Metoxi-1-tetralona oxima,” se han investigado por sus funciones significativas como reactivadores de la acetilcolinesterasa. Estos compuestos se utilizan como terapéuticos para varias enfermedades, destacando su importancia en la investigación médica y las aplicaciones farmacéuticas .
Síntesis de heterociclos
La “this compound” sirve como un bloque de construcción flexible en la síntesis de andamios de heterociclos. Estos andamios son cruciales en el desarrollo de varios heterociclos que contienen nitrógeno, azufre y oxígeno, que son estructuras fundamentales en muchos productos farmacéuticos .
Síntesis química
Este compuesto se utiliza en procesos de síntesis química como la isopropilación, que implica la introducción de un grupo isopropilo en anillos aromáticos. Esta modificación puede conducir a la creación de nuevos compuestos con posibles aplicaciones en la ciencia de los materiales y la investigación química .
Investigación en ciencias de la vida
Los científicos tienen experiencia en el uso de “this compound” en diversas áreas de la investigación en ciencias de la vida. Esto incluye estudios sobre procesos celulares, sistemas biológicos, y potencialmente como reactivo en ensayos bioquímicos .
Investigación en ciencia de los materiales
En la ciencia de los materiales, la “this compound” puede utilizarse para explorar las propiedades de nuevos materiales o como precursor en la síntesis de nuevos materiales con características únicas .
Aplicaciones de patentes
El compuesto se ha mencionado en solicitudes de patente, lo que indica su posible uso en procesos industriales y el desarrollo de nuevos métodos de síntesis que podrían mejorar el rendimiento y la eficiencia .
Investigación terapéutica
También hay investigación sobre las aplicaciones terapéuticas de los compuestos oxima, incluidos los posibles tratamientos para afecciones como la artritis reumatoide, lo que demuestra la relevancia del compuesto en la investigación biomédica .
Mecanismo De Acción
Target of Action
It has been found that similar compounds can interact with theserotonin (5-HT) system .
Mode of Action
It has been observed that similar compounds caninhibit the high-affinity uptake of serotonin (5-HT) and increase the potassium-evoked release of 5-HT . This suggests that 6-Methoxy-1-tetralone oxime might interact with its targets in a similar manner, altering the serotonin levels in the system.
Biochemical Pathways
Given its potential interaction with the serotonin system , it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes that serotonin typically regulates.
Result of Action
Based on its potential interaction with the serotonin system , it might influence various physiological processes, including mood regulation, sleep, and appetite.
Análisis Bioquímico
Biochemical Properties
6-Methoxy-1-tetralone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, 6-Methoxy-1-tetralone oxime can act as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives . This interaction is crucial in biochemical assays and synthetic applications, where the formation of oximes is a key step. Additionally, 6-Methoxy-1-tetralone oxime has been shown to interact with specific biomolecules, such as hydroxylamine, leading to the formation of oxime adducts .
Cellular Effects
The effects of 6-Methoxy-1-tetralone oxime on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Methoxy-1-tetralone oxime can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it has been observed to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby altering cellular metabolism and promoting cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-tetralone oxime involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 6-Methoxy-1-tetralone oxime can inhibit the activity of certain enzymes by forming stable oxime adducts, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-tetralone oxime can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 6-Methoxy-1-tetralone oxime can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1-tetralone oxime vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as apoptosis in cancer cells, without causing significant toxicity . At higher doses, 6-Methoxy-1-tetralone oxime can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-1-tetralone oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of 6-Methoxy-1-tetralone oxime can influence the levels of metabolites in cells, thereby affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-Methoxy-1-tetralone oxime within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, 6-Methoxy-1-tetralone oxime can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Methoxy-1-tetralone oxime is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 6-Methoxy-1-tetralone oxime within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLWBMPKVIAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410648 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54951-36-9 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


